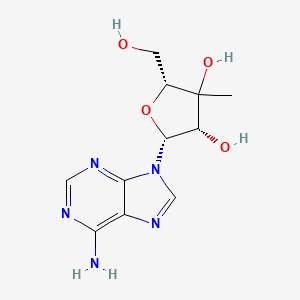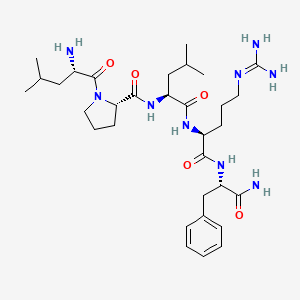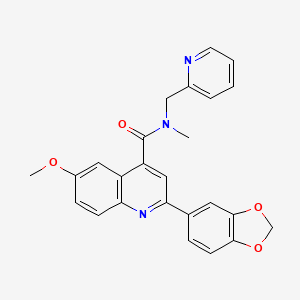
Tubulin inhibitor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 13 is a compound that targets tubulin, a protein that plays a critical role in cell division by forming microtubules. Microtubules are essential for maintaining cell shape, enabling intracellular transport, and segregating chromosomes during mitosis. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include Hantzsch synthesis, reductive amination, and amide formation . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 13 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Tubulin inhibitor 13 has a wide range of scientific research applications, including:
Mechanism of Action
Tubulin inhibitor 13 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in rapidly dividing cells. The inhibition of microtubule formation also affects intracellular transport and cell signaling pathways, contributing to the compound’s cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Vinblastine: Promotes depolymerization of microtubules by binding to a different site on tubulin.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Uniqueness
Tubulin inhibitor 13 is unique in its specific binding affinity and selectivity for the colchicine binding site on tubulin. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer off-target effects compared to other tubulin inhibitors .
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-methyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-28(14-17-5-3-4-10-26-17)25(29)20-13-22(16-6-9-23-24(11-16)32-15-31-23)27-21-8-7-18(30-2)12-19(20)21/h3-13H,14-15H2,1-2H3 |
InChI Key |
ZQIMGETYDNIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


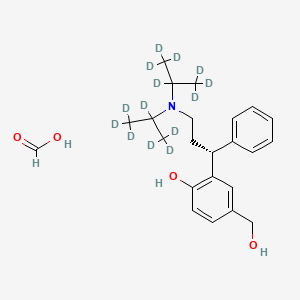

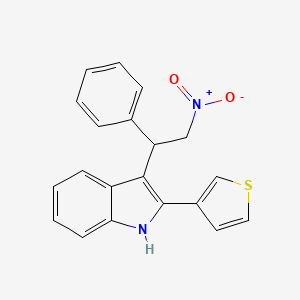
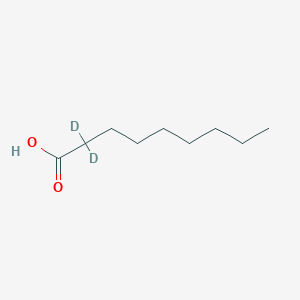
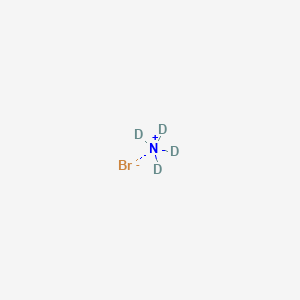
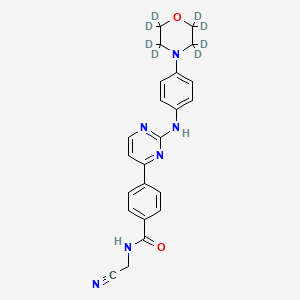
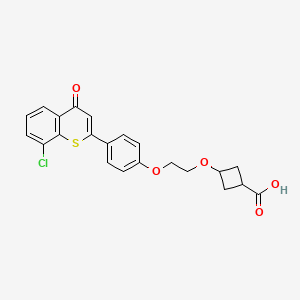

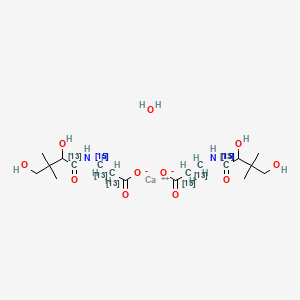
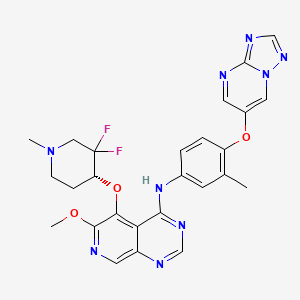

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
